N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, also known as ITTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. ITTP is a thiadiazole derivative that has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Heterocyclic Compounds and Pharmacological Significance
Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole ring, have been identified as possessing extensive pharmacological activities. The toxophoric N2C2S moiety inherent in these derivatives contributes significantly to their biological efficacy. Recent studies have demonstrated the potential of 1,3,4-thiadiazole derivatives in exhibiting anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This broad spectrum of activities is attributed to the unique chemical structure and reactivity of these compounds, making them valuable in the pursuit of new therapeutic agents (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).
Biological Activity of Thiadiazole Derivatives
The incorporation of 1,3,4-thiadiazole and its derivatives into drug design has been motivated by their promising biological profiles. For example, compounds featuring the 1,3,4-thiadiazole moiety have shown significant analgesic and anti-inflammatory activities, suggesting their potential as novel therapeutic agents. Additionally, the versatility of these compounds for structural modification offers a pathway to optimize their pharmacological properties and develop drugs with improved efficacy and specificity (Andriy Koval, A. Lozynskyi, S. Shtrygol’, R. Lesyk, 2022).
Synthesis and Significance in Drug Development
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed. These compounds are synthesized through various methods, primarily focusing on cyclization reactions of thiosemicarbazone. The pharmaceutical relevance of thiadiazolines is highlighted by their activity against different fungal and bacterial strains, underscoring the importance of these heterocyclic compounds in developing new antimicrobial agents (M. Yusuf, P. Jain, 2014).
properties
IUPAC Name |
3-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)19-14-17-16-13(20-14)15-12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYEXNILLYJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816484 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
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